

Application Notes and Protocols: ND1-YL2 for In Vivo Metastasis Inhibition

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Compound of Interest

Compound Name: ND1-YL2

Cat. No.: B12375727

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Introduction

Metastasis is the primary cause of mortality in cancer patients. The steroid receptor co-activator 1 (SRC-1) is a transcriptional co-activator that has been implicated in cancer progression and metastasis. Elevated SRC-1 expression is correlated with poor prognosis in several cancers, including breast cancer. **ND1-YL2** is a novel peptide-based Proteolysis Targeting Chimera (PROTAC) designed to specifically target SRC-1 for degradation. By hijacking the ubiquitin-proteasome system, **ND1-YL2** offers a promising therapeutic strategy to reduce the levels of oncogenic SRC-1, thereby inhibiting metastatic processes. These application notes provide a comprehensive overview and detailed protocols for utilizing **ND1-YL2** in a preclinical in vivo mouse model of breast cancer metastasis using the MDA-MB-231 human breast cancer cell line.

Mechanism of Action: ND1-YL2

ND1-YL2 is a bifunctional molecule consisting of a stapled peptide (YL2) that selectively binds to the PAS-B domain of SRC-1, linked to a tetrapeptide that is recognized by the UBR box of E3 ubiquitin ligases. This ternary complex formation between SRC-1, **ND1-YL2**, and the E3 ligase leads to the polyubiquitination of SRC-1, marking it for degradation by the proteasome via the N-degron pathway. The degradation of SRC-1 disrupts downstream signaling pathways crucial for cell migration, invasion, and metastasis.[1][2]

Data Presentation

Table 1: In Vitro Activity of ND1-YL2

Parameter	Value	Cell Line	Reference
Binding Affinity (K _i) to SRC-1	320 nM	-	[1]
DC50 for SRC-1 Degradation	10 µM	MDA-MB-231	[1]

Table 2: Representative In Vivo Efficacy of ND1-YL2 in an MDA-MB-231 Metastasis Model*

Treatment Group	Number of Lung Metastatic Nodules (Mean ± SEM)	Primary Tumor Volume (mm ³) at Day 28 (Mean ± SEM)	Mouse Survival Rate at Day 42
Vehicle Control	55 ± 8	1250 ± 150	40%
ND1-YL2 (20 mg/kg)	15 ± 4	800 ± 120	80%

*Note: The data presented in this table is representative and compiled from typical results observed in similar preclinical studies. Specific quantitative data from in vivo studies with **ND1-YL2** is not publicly available in the cited literature.

Experimental Protocols

Protocol 1: Cell Culture and Preparation for In Vivo Injection

- Cell Line: MDA-MB-231 human breast carcinoma cell line.
- Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.
- Culture Conditions: Maintain cells in a humidified incubator at 37°C with 5% CO₂.

- Cell Preparation for Injection:

1. Grow MDA-MB-231 cells to 70-80% confluency.
2. Wash the cells with Phosphate-Buffered Saline (PBS).
3. Harvest the cells using Trypsin-EDTA.
4. Centrifuge the cell suspension at 300 x g for 5 minutes.
5. Resuspend the cell pellet in sterile, serum-free PBS or Hank's Balanced Salt Solution (HBSS) at a concentration of 1×10^7 cells/mL.
6. Ensure a single-cell suspension by passing the cells through a 40 μ m cell strainer.
7. Maintain the cell suspension on ice until injection.

Protocol 2: In Vivo Experimental Metastasis Model

- Animal Model: Female, 6-8 week old immunodeficient mice (e.g., NOD/SCID or NSG).

- Cell Injection:

1. Anesthetize the mice using an appropriate anesthetic agent.
2. Inject 1×10^6 MDA-MB-231 cells in a volume of 100 μ L into the lateral tail vein of each mouse.

- **ND1-YL2** Treatment Protocol (Representative):

1. Prepare **ND1-YL2** in a suitable vehicle (e.g., PBS with 5% DMSO and 10% PEG400).
2. Begin treatment 3 days post-tumor cell injection.
3. Administer **ND1-YL2** at a dose of 20 mg/kg via intraperitoneal (i.p.) or intravenous (i.v.) injection.
4. Treat the mice every other day for a total of 4 weeks.

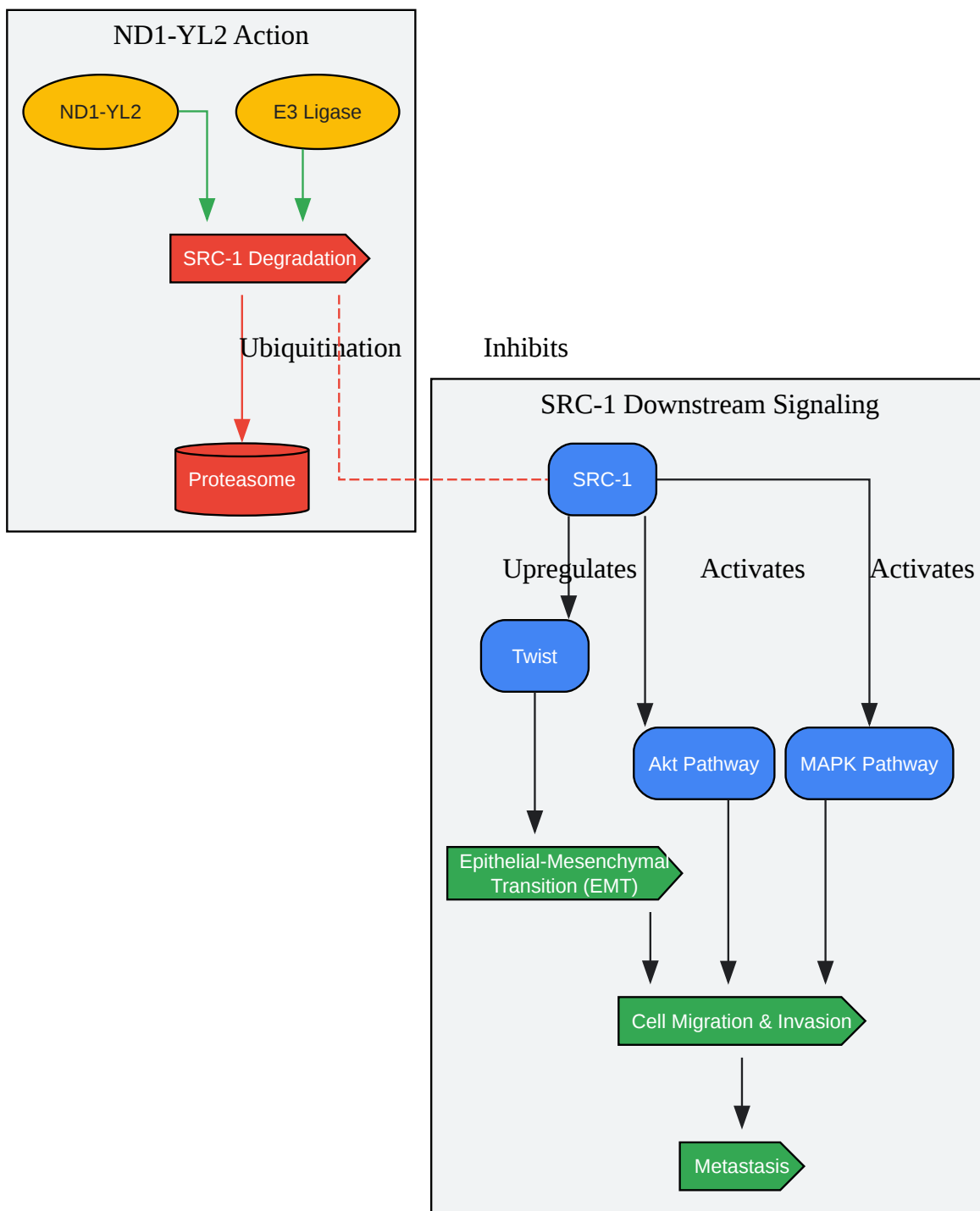
5. The control group should receive vehicle injections following the same schedule.
- Monitoring:
 1. Monitor the health and body weight of the mice daily.
 2. If using luciferase-tagged MDA-MB-231 cells, perform bioluminescence imaging (BLI) weekly to monitor the progression of metastasis.
 - Endpoint and Tissue Collection:
 1. Euthanize the mice at a predetermined endpoint (e.g., 4-6 weeks post-injection or when ethical endpoints are reached).
 2. Carefully dissect the lungs and other organs (liver, bone, etc.).
 3. Count the number of visible metastatic nodules on the lung surface.
 4. Fix the tissues in 10% neutral buffered formalin for histological analysis.

Protocol 3: Quantification of Lung Metastasis

- Histology:
 1. Embed the formalin-fixed lung tissue in paraffin.
 2. Prepare 5 μ m sections from the paraffin blocks.
 3. Stain the sections with Hematoxylin and Eosin (H&E).
- Metastasis Quantification:
 1. Scan the H&E stained slides to create digital images.
 2. Use image analysis software (e.g., ImageJ) to quantify the tumor area relative to the total lung area.
 3. Alternatively, manually count the number of metastatic foci in multiple sections per lung.

Visualizations

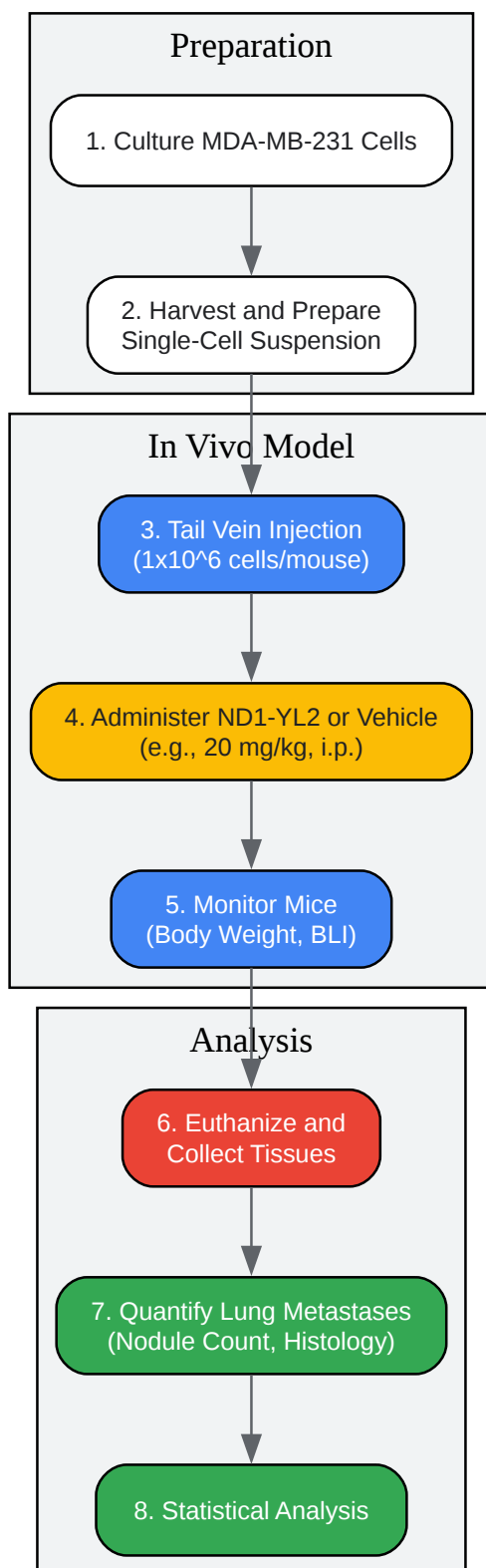
Signaling Pathway of SRC-1 in Metastasis



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Caption: **ND1-YL2** promotes SRC-1 degradation, inhibiting downstream pathways that drive metastasis.

Experimental Workflow



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Caption: Workflow for the **ND1-YL2** in vivo metastasis model in mice.

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References

- 1. Hydrophobic Tagging-Mediated Degradation of Transcription Coactivator SRC-1 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
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